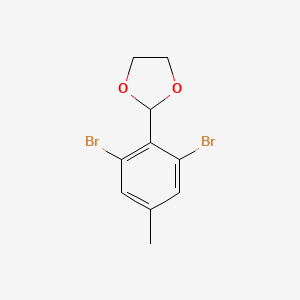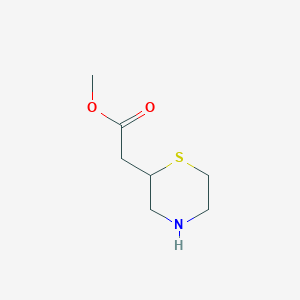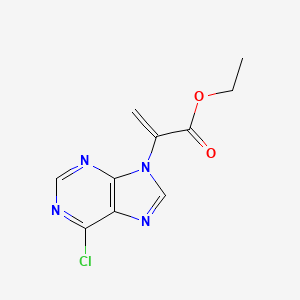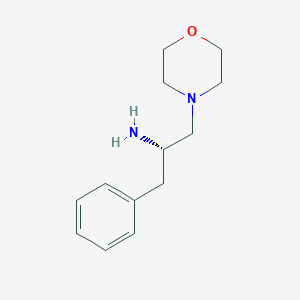
2-(2,6-Dibromo-4-methylphenyl)-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6-Dibromo-4-methylphenyl)-1,3-dioxolane is an organic compound characterized by the presence of two bromine atoms, a methyl group, and a dioxolane ring attached to a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dibromo-4-methylphenyl)-1,3-dioxolane typically involves the bromination of 4-methylphenol followed by the formation of the dioxolane ring. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperature and pH conditions to ensure selective bromination at the desired positions on the phenyl ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistency and efficiency. The dioxolane ring formation can be achieved through catalytic processes that facilitate the cyclization of the intermediate compounds .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,6-Dibromo-4-methylphenyl)-1,3-dioxolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of the dioxolane ring.
Substitution: Halogen atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized phenyl derivatives .
Applications De Recherche Scientifique
2-(2,6-Dibromo-4-methylphenyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s brominated phenyl group makes it useful in studying enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 2-(2,6-Dibromo-4-methylphenyl)-1,3-dioxolane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms and the dioxolane ring play crucial roles in binding to these targets and modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dibromo-4-methylphenol: Similar structure but lacks the dioxolane ring.
2,6-Dibromo-4-methylphenyl acetate: Contains an acetate group instead of the dioxolane ring.
Uniqueness
2-(2,6-Dibromo-4-methylphenyl)-1,3-dioxolane is unique due to the presence of both bromine atoms and the dioxolane ring, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specific research and industrial applications.
Propriétés
Formule moléculaire |
C10H10Br2O2 |
|---|---|
Poids moléculaire |
321.99 g/mol |
Nom IUPAC |
2-(2,6-dibromo-4-methylphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C10H10Br2O2/c1-6-4-7(11)9(8(12)5-6)10-13-2-3-14-10/h4-5,10H,2-3H2,1H3 |
Clé InChI |
XRPPFWYWYPPLLE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)Br)C2OCCO2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 7a-methoxy-2-methyl-6-oxo-3,7-dihydro-2H-furo[2,3-b]pyridine-3a-carboxylate](/img/structure/B14011088.png)
![7-[(Diphenylmethyl)sulfanyl]-1H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B14011090.png)
![7H-Furo[3,2-g][1]benzopyran-4-sulfonyl chloride, 9-methoxy-7-oxo-](/img/structure/B14011099.png)




![1,3-Dimethyl-2-[2-(phenylsulfonyl)cyclopropyl]benzene](/img/structure/B14011122.png)


![1-[(4-Methylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1h-1-benzazepin-5-ol](/img/structure/B14011132.png)


